molecular formula C12H17NO5S B7853665 (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate

Cat. No.: B7853665
M. Wt: 287.33 g/mol
InChI Key: AGADOLNBSCBALT-VWMHFEHESA-N
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Description

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate (CAS 51693-17-5) is an optically active 2-pyrrolidinone derivative of significant value as a chiral building block in medicinal chemistry and asymmetric synthesis. This compound, with a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol, is derived from S-pyroglutamic acid, a natural and versatile chiral synthon . The compound serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. Its core 2-pyrrolidinone template is a recognized pharmacophore found in several medicines, including agents for treating seizures, Alzheimer's disease, and respiratory failure . Researchers utilize this chiral intermediate to construct more complex structures, such as novel optically active pyrrolidinones possessing imidazole moieties, which have shown potential in early research for antihypertensive and anti-inflammatory activities . The tosylate (4-methylbenzenesulfonate) group is an excellent leaving group, facilitating further functionalization of the hydroxymethyl arm, often through nucleophilic substitution reactions to introduce other heterocyclic systems or amino acid couplings . The product has a specified melting point of 122-129°C and a specific rotation of +8.5° (c=1, C2H5OH) at 20°C/589nm . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)pyrrolidin-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADOLNBSCBALT-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)NC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Applications
(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate 143062-84-4 C₁₂H₁₅NO₄S 269.32 5-hydroxymethyl, tosylate salt 97 Research reagent
(R)-5-(Hydroxymethyl)pyrrolidin-2-one 66673-40-3 C₆H₉NO₂ 131.14 5-hydroxymethyl (R-configuration) N/A Chiral synthesis
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO 99.13 5-methyl N/A Industrial solvent
(S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one 149561-81-9 C₁₇H₁₇NO₂ 267.32 5-diphenylhydroxymethyl N/A Asymmetric catalysis
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one N/A C₁₀H₁₀FNO₃ 211.19 Oxazolidinone core, 3-fluorophenyl N/A Antimicrobial research

Sources:

Research Findings and Implications

  • Solubility and Stability: The tosylate salt in the target compound improves aqueous solubility compared to neutral pyrrolidinones like 5-methyl-2-pyrrolidone, which is advantageous in drug formulation .
  • Stereoselectivity : The (S)-enantiomer’s configuration is critical in enantioselective reactions, as demonstrated by its use in synthesizing chiral intermediates for pharmaceuticals .

Preparation Methods

Core Pyrrolidinone Formation

The pyrrolidinone ring is synthesized from S-pyroglutamic acid, a naturally occurring chiral compound. Methyl (S)-pyroglutamate undergoes O-protection at the hydroxymethyl group using triethylsilyl chloride (TESCl) in dichloromethane, yielding 5-[[(triethylsilyl)oxy]methyl]-2-pyrrolidinone. This intermediate preserves the (S)-configuration at the 5-position, critical for downstream stereochemical fidelity. Cyclization is achieved under mild acidic conditions (e.g., toluenesulfonic acid in toluene) with azeotropic water removal via Dean-Stark apparatus.

Sulfonate Group Introduction

The 4-methylbenzenesulfonate moiety is introduced via nucleophilic substitution. The O-protected pyrrolidinone reacts with 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step proceeds at 0–5°C to minimize side reactions, yielding (S)-5-[[(triethylsilyl)oxy]methyl]-2-pyrrolidinone 4-methylbenzenesulfonate. Deprotection of the silyl ether is accomplished with tetrabutylammonium fluoride (TBAF) in THF, affording the final product with >98% enantiomeric excess (ee).

Table 1: Reaction Conditions for Sulfonation

ParameterValue
Reagent4-methylbenzenesulfonyl chloride
SolventTHF
BaseNaH (60% in mineral oil)
Temperature0–5°C
Reaction Time12 hours
Yield82–87%

Alternative Resolution via Enzymatic Hydrolysis

Racemic Synthesis and Kinetic Resolution

A racemic mixture of 5-(hydroxymethyl)pyrrolidin-2-one is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. The racemate is treated with lipase B from Candida antarctica in vinyl acetate, selectively acetylating the (R)-enantiomer. The unreacted (S)-enantiomer is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7). Subsequent sulfonation with TsCl under conditions identical to Section 1.2 provides the target compound in 76% yield and 99% ee.

Limitations and Optimization

This method suffers from lower overall yield (45–50%) due to incomplete kinetic resolution. Increasing enzyme loading (20–30 wt%) and using isopropyl alcohol as a co-solvent improves conversion to 85%.

Direct Sulfonation of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

One-Pot Methodology

(S)-5-(Hydroxymethyl)pyrrolidin-2-one, obtained commercially or via Section 1.1, is dissolved in pyridine to activate the hydroxyl group. TsCl (1.2 equiv) is added dropwise at −10°C, followed by warming to room temperature over 6 hours. The reaction is quenched with ice-cold 1M HCl, and the product extracted with dichloromethane.

Table 2: Direct Sulfonation Parameters

ParameterValue
ReagentTsCl
SolventPyridine
Temperature−10°C → 25°C
Reaction Time6 hours
Yield89%

Purity and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals. Purity is validated by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 8.2 min). Nuclear magnetic resonance (NMR) confirms regioselective sulfonation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.30 (m, 1H, CHOSO₂), 3.75 (m, 2H, CH₂OH), 2.45 (s, 3H, CH₃).

Scalable Industrial Synthesis

Continuous-Flow Reactor Design

A tubular reactor with immobilized toluenesulfonic acid catalyst enables continuous cyclization of S-pyroglutamic acid derivatives at 120°C and 10 bar pressure. Residence time of 15 minutes achieves 94% conversion, with in-line liquid-liquid extraction removing byproducts.

Environmental and Economic Considerations

Waste streams are minimized by recycling THF via distillation. Life-cycle analysis estimates a 37% reduction in carbon footprint compared to batch processes .

Q & A

Q. Why do different synthetic routes yield varying yields of the target compound?

  • Methodological Answer : Yield variations stem from:
  • Reactivity of Sulfonate Esters : Bulky esters (e.g., tosyl vs. mesyl) alter reaction kinetics.
  • Solvent Polarity : Polar aprotic solvents (DMF vs. DCM) influence transition-state stabilization.
  • Catalyst Loading : Pyridine (10–20 mol%) optimizes ester activation .

Tables

Key Parameter Optimal Condition Reference
Reaction Temperature0–25°C
SolventAnhydrous methylene chloride
CatalystPyridine (10–20 mol%)
Purity AssessmentHPLC (≥98%), NMR (δ 7.7–7.8 ppm for tosyl)

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